REACTION_CXSMILES
|
[H-].[Na+].[C:3]([C:7]1[S:11][C:10]([CH:12]=O)=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].O.[CH3:15]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:3]([C:7]1[S:11][C:10]([CH:12]=[CH2:15])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.126 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
21.01 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
44.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 60°-70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with rapid stirring over a 1/2 hour period
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for a further 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×150 ml)
|
Type
|
WASH
|
Details
|
The ethereal extracts were washed with water (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica eluted with hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(S1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |